

An In-depth Technical Guide to 2-(naphthalen-1-yl)acetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-Hydroxy-1-naphthyl)propanenitrile

Cat. No.: B076561

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An important note on the chemical formula: The requested chemical formula C₁₃H₁₁NO for a naphthyl compound appears to be a likely typographical error. The well-researched and documented naphthyl compound with closely related properties is 2-(naphthalen-1-yl)acetamide, which has the chemical formula C₁₂H₁₁NO. This technical guide will focus on this compound.

IUPAC Name: 2-(naphthalen-1-yl)acetamide[1][2][3]

Synonyms: 1-Naphthaleneacetamide, 1-Naphthylacetamide, NAAM[2][3]

CAS Number: 86-86-2[4][5]

Physicochemical Properties

2-(naphthalen-1-yl)acetamide is a white to off-white crystalline solid.[4][5] It is a synthetic auxin, a class of plant hormones that regulate various aspects of plant growth and development.[4][6][7][8]

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₁ NO	[2][7]
Molecular Weight	185.22 g/mol	[2]
Melting Point	180-183 °C	[5]
Solubility in water	0.039 mg/mL at 40 °C	[2]
Appearance	White to off-white powder	[4][5]

Synthesis Protocol

A common method for the synthesis of 2-(naphthalen-1-yl)acetamide involves the conversion of 1-naphthaleneacetic acid to its acid chloride, followed by amidation.

Materials:

- 1-Naphthaleneacetic acid
- Dichloromethane (DCM)
- Dimethylformamide (DMF) (catalytic amount)
- Oxalyl chloride
- Tetrahydrofuran (THF)
- Aqueous ammonia (28%)
- Silica gel for column chromatography
- Chloroform
- Methanol

Procedure:

- Dissolve 1-naphthaleneacetic acid (0.50 mmol) in dichloromethane (0.8 mL).

- Add a catalytic amount of DMF to the solution.
- Slowly add oxalyl chloride (1.00 mmol) dropwise to the stirred solution.
- Stir the reaction mixture at room temperature for 15 minutes.
- Concentrate the solution under vacuum to remove excess oxalyl chloride and DCM.
- Dissolve the resulting residue in tetrahydrofuran (0.8 mL).
- Cool the solution to 0 °C and add aqueous ammonia (7.50 mmol).
- Allow the reaction mixture to warm to room temperature and stir for an additional 10 minutes.
- Concentrate the solution under vacuum.
- Purify the crude product by silica gel column chromatography using a chloroform/methanol (10:1) eluent system.
- The final product, 2-(naphthalen-1-yl)acetamide, is obtained as a white solid with a reported yield of 72%.^[4]

Applications in Research and Drug Development

As a synthetic auxin, 2-(naphthalen-1-yl)acetamide is primarily used in agriculture and horticulture as a plant growth regulator.^{[6][9]} Its applications include:

- Promoting rooting of cuttings: It is a common ingredient in commercial rooting powders.^{[7][8]}
- Fruit thinning: It can be used to reduce the number of fruits on a tree, leading to larger and higher quality remaining fruits.^[4]
- Preventing premature fruit drop.

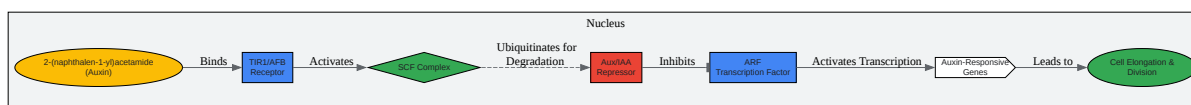
In a research context, it is used to study the mechanisms of auxin action in plants.

Biological Activity and Mechanism of Action

2-(naphthalen-1-yl)acetamide mimics the action of the natural plant hormone indole-3-acetic acid (IAA). Auxins play a crucial role in cell division, elongation, and differentiation. The precise signaling pathway for 2-(naphthalen-1-yl)acetamide is not as extensively studied as that of natural auxins. However, it is understood to function through the established auxin signaling pathway.

A simplified model of auxin signaling involves the following key steps:

- **Auxin Perception:** Auxin binds to receptor proteins, with the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins being the primary receptors.
- **Derepression of Transcription Factors:** In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors.
- **Ubiquitination and Degradation of Repressors:** The binding of auxin to the TIR1/AFB receptor promotes the interaction between TIR1/AFB and Aux/IAA proteins. This leads to the ubiquitination of the Aux/IAA proteins by the SCF(TIR1/AFB) E3 ubiquitin ligase complex.
- **Gene Expression:** The ubiquitinated Aux/IAA proteins are then degraded by the 26S proteasome. This degradation releases the ARF transcription factors, allowing them to activate or repress the expression of auxin-responsive genes, ultimately leading to various physiological responses such as cell elongation and division.



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Simplified Auxin Signaling Pathway

Quantitative Data

Genotoxicity Study

A study investigated the in vitro genotoxicity of 2-(naphthalen-1-yl)acetamide on human peripheral blood lymphocytes. The results indicated a significant increase in structural chromosomal aberrations (CAs) and micronuclei (MN) formation at various concentrations.[\[10\]](#)

Concentration (µg/mL)	Treatment Period (h)	Chromosomal Aberrations (%)	Mitotic Index (%)
20	24	Increased	Decreased
40	24	Increased	Decreased
80	24	Increased	Decreased
160	24	Increased	Decreased
20	48	Increased	Decreased
40	48	Increased	Decreased
80	48	Increased	Decreased
160	48	Increased	Decreased

Note: The study reported a concentration-dependent increase in CAs for the 24-hour treatment and a concentration-dependent decrease in the Mitotic Index for both treatment periods.[\[10\]](#)

Experimental Protocols

In Vitro Genotoxicity Assay (Chromosomal Aberration Assay)

This protocol is a generalized representation based on the described study.[\[10\]](#)

Cell Culture and Treatment:

- Human peripheral blood lymphocytes are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

- Cells are stimulated to divide using a mitogen like phytohemagglutinin.
- 2-(naphthalen-1-yl)acetamide is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various final concentrations (e.g., 20, 40, 80, and 160 µg/mL).
- Control groups include a negative control (no treatment) and a solvent control.
- The cells are incubated for specific treatment periods (e.g., 24 and 48 hours).

Harvesting and Slide Preparation:

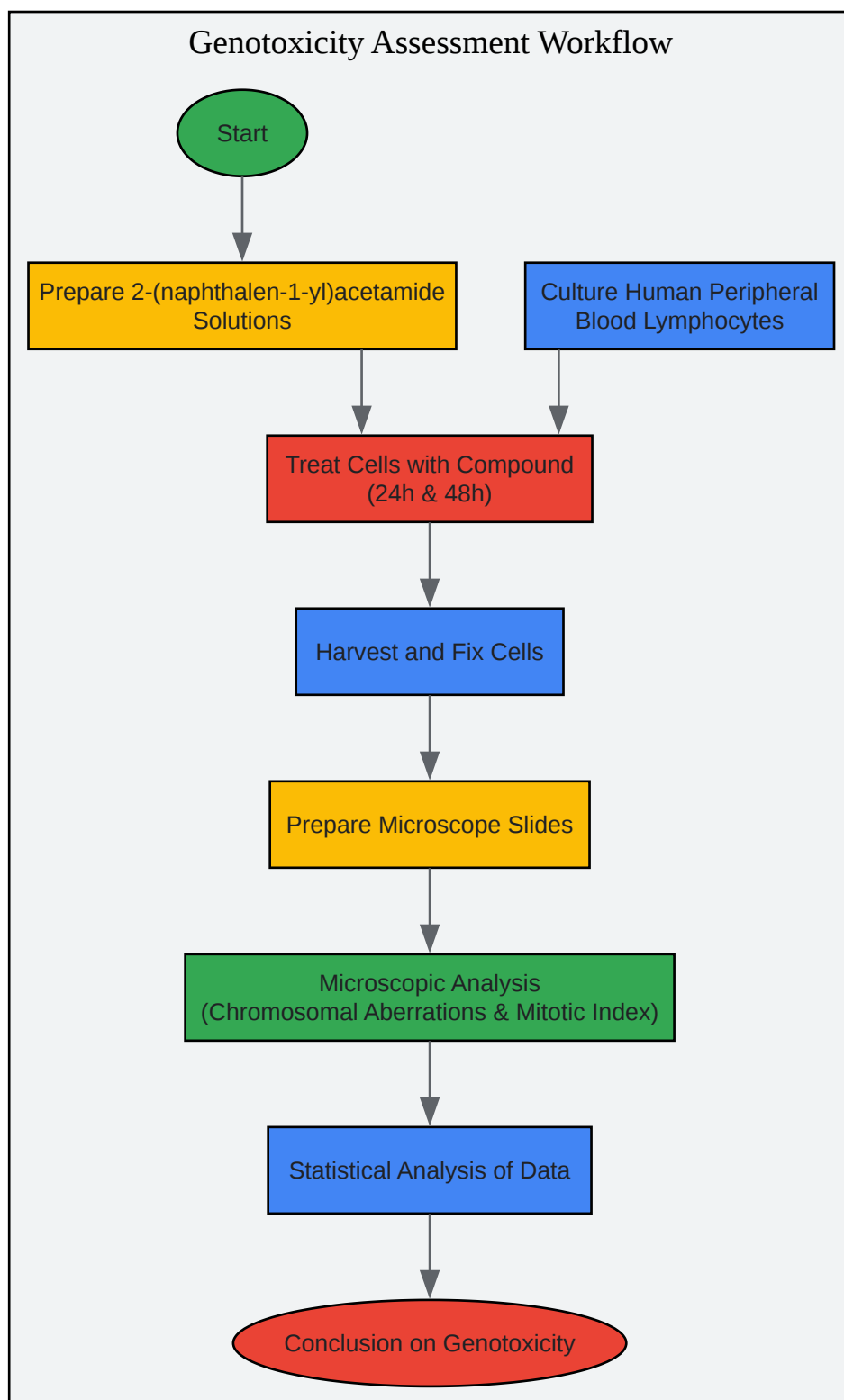
- A spindle inhibitor (e.g., colchicine) is added to the cultures to arrest cells in metaphase.
- Cells are harvested by centrifugation.
- The cell pellet is treated with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells.
- Cells are fixed using a freshly prepared Carnoy's fixative (methanol:acetic acid, 3:1).
- The fixed cell suspension is dropped onto clean, cold, wet microscope slides and air-dried.

Analysis:

- The slides are stained with Giemsa solution.
- Metaphase spreads are observed under a light microscope.
- A predetermined number of well-spread metaphases are analyzed for structural chromosomal aberrations (e.g., chromatid and chromosome breaks, gaps, fragments).
- The Mitotic Index is calculated by determining the percentage of dividing cells among a larger population of cells.

Logical Relationships and Experimental Workflow

The following diagram illustrates the general workflow for assessing the genotoxicity of a chemical compound like 2-(naphthalen-1-yl)acetamide.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(naphthalen-1-yl)acetamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076561#iupac-name-for-c13h11no-naphthyl-compound>]

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